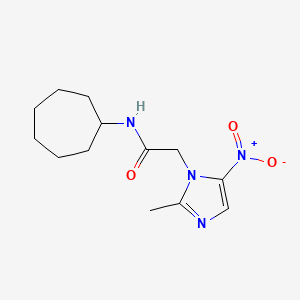
N-cycloheptyl-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cycloheptyl-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide, also known as CHIM, is a chemical compound that has gained significant interest in the scientific research community due to its potential applications in medicine and biotechnology. CHIM is a derivative of imidazole, a heterocyclic organic compound that contains nitrogen atoms in its ring structure. The synthesis of CHIM involves the reaction of 2-methyl-5-nitroimidazole with cycloheptylamine and acetic anhydride, resulting in the formation of a yellow crystalline solid.
Wissenschaftliche Forschungsanwendungen
N-cycloheptyl-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide has potential applications in various fields of scientific research, including medicine and biotechnology. In medicine, this compound has been studied for its anticancer and antimicrobial properties. Studies have shown that this compound inhibits the growth of cancer cells and bacteria by disrupting their DNA replication and repair mechanisms. In biotechnology, this compound has been used as a ligand for metal ion coordination, which is important for the development of metal-based catalysts and sensors.
Wirkmechanismus
The mechanism of action of N-cycloheptyl-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide involves the inhibition of DNA replication and repair mechanisms in cancer cells and bacteria. This compound binds to the DNA molecule, preventing the enzymes responsible for DNA replication and repair from accessing it. This leads to the accumulation of DNA damage, ultimately resulting in cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity profile and is well-tolerated in vivo. In animal studies, this compound has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the development of pain relief medications. This compound has also been shown to have antioxidant properties, which may be beneficial in the prevention of oxidative stress-related diseases, such as Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-cycloheptyl-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide is its low toxicity profile, which makes it a safe compound to work with in the laboratory. This compound is also stable under a wide range of conditions, making it easy to handle and store. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the research and development of N-cycloheptyl-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide. One direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the investigation of the potential therapeutic applications of this compound in the treatment of cancer, bacterial infections, and other diseases. Additionally, the development of new metal-based catalysts and sensors using this compound as a ligand is an area of interest in biotechnology. Overall, this compound has the potential to be a valuable compound in scientific research and development.
Synthesemethoden
The synthesis of N-cycloheptyl-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide involves the reaction of 2-methyl-5-nitroimidazole with cycloheptylamine and acetic anhydride. The reaction takes place in the presence of a catalyst, such as sulfuric acid, and results in the formation of a yellow crystalline solid. The yield of this compound can be improved by optimizing the reaction conditions, such as temperature, reaction time, and the molar ratio of the starting materials.
Eigenschaften
IUPAC Name |
N-cycloheptyl-2-(2-methyl-5-nitroimidazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O3/c1-10-14-8-13(17(19)20)16(10)9-12(18)15-11-6-4-2-3-5-7-11/h8,11H,2-7,9H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SARSEIXSOIASEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1CC(=O)NC2CCCCCC2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-oxo-N-phenyl-2-[(2R*,3S*,6R*)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]acetamide](/img/structure/B5321639.png)
![2-{[4-(3-phenylpropyl)-1,4-diazepan-1-yl]methyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5321645.png)


![5-methoxy-2-(1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-4(1H)-pyridinone](/img/structure/B5321670.png)

![N'-[1-(2-nitrophenyl)ethylidene]carbamohydrazonothioic acid](/img/structure/B5321685.png)
![5-isopropyl-2-methyl-N-[2-(1-methyl-2-pyrrolidinyl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5321692.png)
![6-(2-{3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}-2-oxoethyl)-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5321694.png)
![N-{5-[(cyclopentylamino)sulfonyl]-2-ethoxyphenyl}acetamide](/img/structure/B5321699.png)
![4-{[3-(4-methoxyphenyl)-1-methyl-3-oxo-1-propen-1-yl]amino}benzoic acid](/img/structure/B5321705.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5321710.png)
![N-(2-hydroxy-5-nitrophenyl)-4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B5321723.png)
![2-methyl-N-{1-[4-(3-methyl-1-piperidinyl)phenyl]ethyl}propanamide](/img/structure/B5321731.png)